molecular formula C8H8F6O2 B14658405 2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate CAS No. 45168-50-1

2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate

Cat. No.: B14658405
CAS No.: 45168-50-1
M. Wt: 250.14 g/mol
InChI Key: IKZYSJAHCZYFHH-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate is a fluorinated methacrylate ester with the molecular formula C8H8F6O2. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2,2,3,3,4,4-hexafluorobutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are employed.

Major Products

Scientific Research Applications

2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The fluorinated groups provide high thermal stability and chemical resistance, while the methacrylate group allows for easy polymerization. The molecular targets and pathways involved include the formation of covalent bonds with other monomers during polymerization .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,4,4,4-Hexafluorobutyl acrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate

Uniqueness

2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate stands out due to its specific combination of fluorinated groups and methacrylate ester, providing a unique balance of chemical resistance, thermal stability, and polymerization capability. This makes it particularly valuable in applications requiring high-performance materials .

Properties

CAS No.

45168-50-1

Molecular Formula

C8H8F6O2

Molecular Weight

250.14 g/mol

IUPAC Name

2,2,3,3,4,4-hexafluorobutyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(11,12)8(13,14)6(9)10/h6H,1,3H2,2H3

InChI Key

IKZYSJAHCZYFHH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(C(C(F)F)(F)F)(F)F

Origin of Product

United States

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